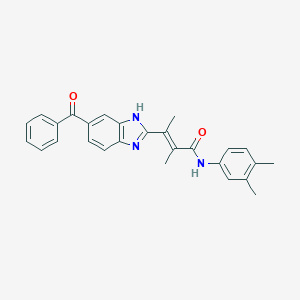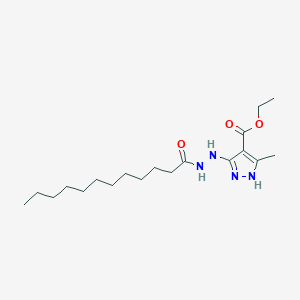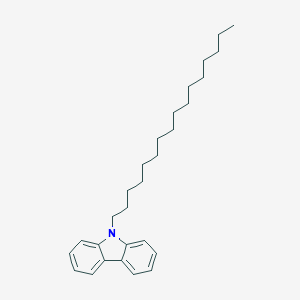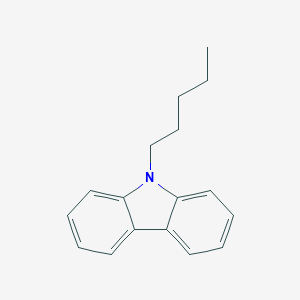![molecular formula C26H24ClN3O3 B290122 5-chloro-6-(3,4-dimethoxyphenyl)-1-phenyl-3-[(1-phenylethyl)amino]-2(1H)-pyrazinone](/img/structure/B290122.png)
5-chloro-6-(3,4-dimethoxyphenyl)-1-phenyl-3-[(1-phenylethyl)amino]-2(1H)-pyrazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-6-(3,4-dimethoxyphenyl)-1-phenyl-3-[(1-phenylethyl)amino]-2(1H)-pyrazinone, also known as PZQ, is a pyrazinone derivative that has been extensively studied for its potential use in treating parasitic infections, particularly schistosomiasis. In
Mécanisme D'action
The exact mechanism of action of 5-chloro-6-(3,4-dimethoxyphenyl)-1-phenyl-3-[(1-phenylethyl)amino]-2(1H)-pyrazinone is not fully understood, but it is believed to involve disruption of the parasite's neuromuscular system. 5-chloro-6-(3,4-dimethoxyphenyl)-1-phenyl-3-[(1-phenylethyl)amino]-2(1H)-pyrazinone has been shown to cause rapid contraction and paralysis of the parasite's musculature, leading to its expulsion from the host's body.
Biochemical and Physiological Effects
5-chloro-6-(3,4-dimethoxyphenyl)-1-phenyl-3-[(1-phenylethyl)amino]-2(1H)-pyrazinone has been shown to have a number of biochemical and physiological effects on both the parasite and the host. In the parasite, 5-chloro-6-(3,4-dimethoxyphenyl)-1-phenyl-3-[(1-phenylethyl)amino]-2(1H)-pyrazinone causes rapid contraction and paralysis of the musculature, leading to its expulsion from the host's body. In the host, 5-chloro-6-(3,4-dimethoxyphenyl)-1-phenyl-3-[(1-phenylethyl)amino]-2(1H)-pyrazinone has been shown to have immunomodulatory effects, reducing the severity of the host's immune response to the parasite.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 5-chloro-6-(3,4-dimethoxyphenyl)-1-phenyl-3-[(1-phenylethyl)amino]-2(1H)-pyrazinone for lab experiments is its high efficacy in treating schistosomiasis. This makes it an ideal tool for studying the parasite and its interaction with the host. However, 5-chloro-6-(3,4-dimethoxyphenyl)-1-phenyl-3-[(1-phenylethyl)amino]-2(1H)-pyrazinone has some limitations as well. For example, it is not effective against all species of schistosomes, and there is some evidence to suggest that repeated use of 5-chloro-6-(3,4-dimethoxyphenyl)-1-phenyl-3-[(1-phenylethyl)amino]-2(1H)-pyrazinone may lead to the development of drug-resistant parasites.
Orientations Futures
There are a number of potential future directions for research on 5-chloro-6-(3,4-dimethoxyphenyl)-1-phenyl-3-[(1-phenylethyl)amino]-2(1H)-pyrazinone. One area of interest is the development of new formulations of the drug that are more effective against drug-resistant parasites. Another area of interest is the study of 5-chloro-6-(3,4-dimethoxyphenyl)-1-phenyl-3-[(1-phenylethyl)amino]-2(1H)-pyrazinone's immunomodulatory effects, which could have implications for the treatment of other diseases. Finally, there is interest in exploring the potential use of 5-chloro-6-(3,4-dimethoxyphenyl)-1-phenyl-3-[(1-phenylethyl)amino]-2(1H)-pyrazinone in combination with other drugs or therapies for the treatment of schistosomiasis.
Méthodes De Synthèse
The synthesis of 5-chloro-6-(3,4-dimethoxyphenyl)-1-phenyl-3-[(1-phenylethyl)amino]-2(1H)-pyrazinone involves a multi-step process that begins with the reaction of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate to form 3,4-dimethoxychalcone. This compound is then reacted with hydrazine hydrate to form the corresponding hydrazone, which is cyclized with chloroacetyl chloride to produce the pyrazinone ring. The final step involves the reaction of the pyrazinone with phenethylamine and phenylacetic acid to form 5-chloro-6-(3,4-dimethoxyphenyl)-1-phenyl-3-[(1-phenylethyl)amino]-2(1H)-pyrazinone.
Applications De Recherche Scientifique
5-chloro-6-(3,4-dimethoxyphenyl)-1-phenyl-3-[(1-phenylethyl)amino]-2(1H)-pyrazinone has been extensively studied for its potential use in treating parasitic infections, particularly schistosomiasis. Schistosomiasis is a debilitating disease caused by parasitic worms that infect over 200 million people worldwide, primarily in developing countries. 5-chloro-6-(3,4-dimethoxyphenyl)-1-phenyl-3-[(1-phenylethyl)amino]-2(1H)-pyrazinone has been shown to be highly effective in treating schistosomiasis, with cure rates of up to 90% in some studies.
Propriétés
Formule moléculaire |
C26H24ClN3O3 |
|---|---|
Poids moléculaire |
461.9 g/mol |
Nom IUPAC |
5-chloro-6-(3,4-dimethoxyphenyl)-1-phenyl-3-[[(1S)-1-phenylethyl]amino]pyrazin-2-one |
InChI |
InChI=1S/C26H24ClN3O3/c1-17(18-10-6-4-7-11-18)28-25-26(31)30(20-12-8-5-9-13-20)23(24(27)29-25)19-14-15-21(32-2)22(16-19)33-3/h4-17H,1-3H3,(H,28,29)/t17-/m0/s1 |
Clé InChI |
KITVBOGYKQGLIN-KRWDZBQOSA-N |
SMILES isomérique |
C[C@@H](C1=CC=CC=C1)NC2=NC(=C(N(C2=O)C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC)Cl |
SMILES |
CC(C1=CC=CC=C1)NC2=NC(=C(N(C2=O)C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC)Cl |
SMILES canonique |
CC(C1=CC=CC=C1)NC2=NC(=C(N(C2=O)C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 14-methyl-12,16-diphenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene-4-carboxylate](/img/structure/B290040.png)

![5-{[2-(Dimethylamino)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl hydrosulfide](/img/structure/B290043.png)
![Ethyl [(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B290045.png)

![ethyl (3Z)-3-[(1-cyano-2-ethoxy-2-oxoethyl)hydrazinylidene]-5-methylpyrazole-4-carboxylate](/img/structure/B290049.png)
![ethyl (5Z)-3-methyl-5-[(5-oxo-1,3-diphenyl-4H-pyrazol-4-yl)hydrazinylidene]pyrazole-4-carboxylate](/img/structure/B290051.png)
![ethyl (5Z)-3-methyl-5-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)hydrazinylidene]pyrazole-4-carboxylate](/img/structure/B290052.png)

![4-{[2,5-dibutoxy-4-(4-morpholinyl)phenyl]diazenyl}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B290054.png)



methyl benzoate](/img/structure/B290064.png)